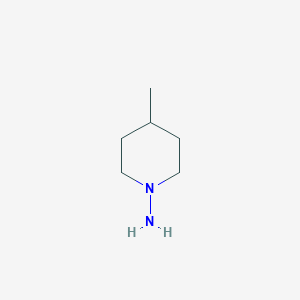

4-Methylpiperidin-1-amine

Beschreibung

Contextualization within N-Aminopiperidine and Heterocyclic Amine Chemistry

4-Methylpiperidin-1-amine belongs to the class of N-aminopiperidines, which are derivatives of piperidine (B6355638) where a nitrogen atom is directly attached to the ring nitrogen. Piperidine itself is a saturated six-membered heterocycle containing one nitrogen atom and is a common scaffold in many pharmaceuticals and natural products. The introduction of an amino group at the 1-position significantly alters the electronic and steric properties of the piperidine ring, creating a nucleophilic hydrazine-like functionality.

Heterocyclic amines, a broad class of organic compounds that includes N-aminopiperidines, are of immense importance in chemistry and biology. lookchem.comemerald.com They are integral components of many biologically active molecules, and their derivatives are extensively studied for various applications, including as corrosion inhibitors and as scaffolds in drug discovery. emerald.comresearchgate.net The chemistry of N-heterocyclic amines is rich and varied, with their reactivity being influenced by the nature of the heteroatom, ring size, and substitution pattern. emerald.comresearchgate.net

The presence of the methyl group at the 4-position of the piperidine ring in this compound introduces a specific stereochemical and electronic influence. This substituent can affect the conformational preferences of the piperidine ring and modulate the reactivity of the exocyclic amino group.

Review of Prior Research on Related Piperidine and Hydrazine (B178648) Derivatives

Research into piperidine and hydrazine derivatives has a long and fruitful history, driven by their diverse biological activities and synthetic utility. Piperidine derivatives are key components in numerous drug classes, exhibiting a wide range of pharmacological effects. researchgate.netwisdomlib.org For instance, they form the structural core of molecules with anti-inflammatory, antimicrobial, anticancer, and central nervous system modulatory properties. researchgate.net

Hydrazine derivatives, characterized by the N-N single bond, are also recognized for their significant biological potential. researchgate.netwisdomlib.org Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a particularly well-studied class of compounds with antibacterial, antifungal, and antitumor activities. researchgate.netnih.gov The combination of piperidine and hydrazine moieties in a single molecule, as seen in this compound, offers the potential to create hybrid compounds with unique and potentially enhanced biological profiles.

The synthesis of various piperidine-hydrazine hybrids has been reported in the literature. sphinxsai.comresearchgate.net These studies often involve the reaction of a piperidine-containing ketone with a hydrazine derivative to form a hydrazone, or the direct functionalization of a piperidine nitrogen with a hydrazine-containing group. sphinxsai.comresearchgate.net These synthetic efforts have led to the discovery of novel compounds with promising biological activities, such as anticonvulsant and anticholinesterase properties. nih.govsphinxsai.comresearchgate.net

Research Significance and Potential Academic Impact of this compound as a Synthetic Synthon and Molecular Scaffold

The concept of a 'synthon' is central to modern organic synthesis, representing an idealized fragment that assists in the logical design of a synthetic route. ajrconline.orglkouniv.ac.in this compound can be considered a valuable synthon, providing a pre-functionalized piperidine ring that can be readily incorporated into larger molecular architectures. Its exocyclic amino group serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions. smolecule.com

As a molecular scaffold, this compound offers a three-dimensional framework upon which to build diverse libraries of compounds. cymitquimica.comcymitquimica.com The piperidine ring can adopt different conformations, and the methyl group at the 4-position can influence the spatial arrangement of substituents. This structural diversity is highly desirable in drug discovery, where the exploration of chemical space is crucial for identifying new therapeutic agents.

The potential academic impact of this compound lies in its ability to facilitate the synthesis of novel heterocyclic systems and to serve as a starting point for the development of new bioactive molecules. Its use can lead to more efficient and convergent synthetic strategies, enabling the rapid generation of compound libraries for biological screening. The insights gained from studying the reactivity and conformational behavior of this compound and its derivatives can also contribute to a deeper understanding of fundamental principles in heterocyclic chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylpiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUHQKVINDTPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395685 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19107-42-7 | |

| Record name | 4-methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Strategies for 4 Methylpiperidin 1 Amine

Synthesis of the Piperidine (B6355638) Ring System Precursors

The formation of the 4-methylpiperidine (B120128) ring is a critical first step. Various synthetic approaches have been developed, ranging from classical cyclization reactions to modern multicomponent strategies.

Cyclization Reactions (e.g., intramolecular radical cyclization, annulation methods)

Intramolecular cyclization reactions offer a powerful means to construct the piperidine ring. Radical cyclizations, in particular, have been employed for the synthesis of substituted piperidines. For instance, the intramolecular radical cyclization of 1,6-enynes can lead to the formation of alkylidene piperidines. mdpi.com This process often involves a radical cascade with successive cyclizations to form the six-membered ring. mdpi.com

Annulation methods, which involve the formation of a new ring onto a pre-existing structure, are also utilized. These can include [4+2] and [3+3] cycloadditions. mdpi.com For example, the reaction of alicyclic amines with TosMIC and DBU can lead to the formation of imidazole-annulated piperidines. nih.gov Another approach involves the "crisscross annulation" which has been applied to the synthesis of indolizidine and pyrrolizidine (B1209537) nuclei, demonstrating the versatility of annulation strategies in constructing complex nitrogen-containing heterocycles. scispace.com

A specific example of cyclization is the "aza-Yang" cyclization, a photochemical reaction that has been used to prepare complex azetidine (B1206935) lactones from piperidine-containing substrates. nih.gov Additionally, intramolecular amination of ortho-nitro-tert-anilines has been shown to yield piperidine-annulated structures through the reduction of the nitro group and subsequent cyclization. scilit.com

| Reaction Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Intramolecular Radical Cyclization | 1,6-enynes, triethylborane (B153662) (radical initiator) | Alkylidene piperidines | mdpi.com |

| Annulation | Alicyclic amines, TosMIC, DBU | Imidazole-annulated piperidines | nih.gov |

| Aza-Yang Cyclization | Phenacyl amines, photolysis | Azetidine lactones | nih.gov |

| Intramolecular Amination | ortho-nitro-tert-anilines, reduction | Piperidine-annulated heterocycles | scilit.com |

Hydrogenation and Reduction of Pyridine (B92270) Derivatives

A prevalent and efficient method for synthesizing 4-methylpiperidine is the hydrogenation of 4-methylpyridine (B42270). guidechem.com This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Various catalytic systems have been developed to achieve high yields and selectivity.

Ruthenium-based catalysts, often supported on activated carbon (Ru/C), have demonstrated high efficacy. For instance, a Ru-Pt/C catalyst has been studied, with optimal conditions identified as a Ru-Pt ratio of 3:2, a reaction pressure of 2.5 MPa, and a temperature of 90°C, leading to excellent conversion of 4-methylpyridine to 4-methylpiperidine. gychbjb.com The use of an aqueous phase for the reaction can also be beneficial, with near-quantitative yields reported at 100°C and high hydrogen pressure.

Other catalytic systems employing metals like rhodium have also been investigated, particularly for the hydrogenation of substituted pyridines. mdpi.com Furthermore, samarium diiodide (SmI2) in the presence of water has been shown to rapidly reduce pyridine derivatives to their corresponding piperidines in high yields. clockss.orggoogle.com

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Ru-Pt/C | 2.5 MPa H₂, 90°C | High | gychbjb.com |

| Ru/AC | 1500 psi H₂, 100°C, aqueous phase | 99% | |

| Samarium diiodide/H₂O | Room temperature | High | clockss.orggoogle.com |

| Rhodium-based catalysts | Varies | High | mdpi.com |

Multicomponent Reaction Approaches for Heterocycle Formation

Multicomponent reactions (MCRs) offer an atom-economical and efficient pathway to construct complex molecules like piperidines in a single step from three or more starting materials. hse.ru These reactions are advantageous due to their simplicity, reduced number of synthetic steps, and easier product isolation. hse.ru

One notable example is the Ugi four-component reaction (U4CR), which combines a ketone or aldehyde, a carboxylic acid, an isocyanide, and an amine to produce a central bis-amide. mdpi.com While direct synthesis of 4-methylpiperidine via a standard Ugi reaction is not typical, variations and other MCRs can lead to highly functionalized piperidine scaffolds. nih.gov For instance, a four-component reaction involving dicyano-substituted olefins, aromatic aldehydes, pyridinium (B92312) salts, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize novel piperidine-containing pyridinium salts with high stereoselectivity. hse.ru Another MCR involves the reaction of terminal alkynes, carbon disulfide, and aziridines, catalyzed by silver acetylides, to form 1,4-thiomorpholine derivatives, showcasing the potential of MCRs in synthesizing related heterocyclic structures. researchgate.net

Formation of the N-Amino Moiety on the Piperidine Ring

Once the 4-methylpiperidine ring is formed, the next crucial step is the introduction of the N-amino group to yield 4-methylpiperidin-1-amine.

Direct N-Amination Methods and Hydrazination Strategies

Direct N-amination involves the formation of a nitrogen-nitrogen bond on the piperidine nitrogen. This can be achieved through various amination reagents. While direct amination of secondary amines can be challenging, manganese-catalyzed C-H amination has been explored for late-stage functionalization, suggesting the potential for developing N-amination protocols. nih.gov

Transformation of Precursor Amine Functions (e.g., from N-nitrosamines or other nitrogen functionalities)

An alternative and widely used approach involves the transformation of a precursor functional group on the piperidine nitrogen. A common strategy is the reduction of an N-nitrosamine. The synthesis of the N-nitroso derivative, N-nitroso-4-methylpiperidine, can be achieved by reacting 4-methylpiperidine with a nitrosating agent like nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and an acid. lhasalimited.orgpjoes.com Tert-butyl nitrite has also been reported as an efficient reagent for the N-nitrosation of secondary amines under solvent-free conditions. rsc.org

Once the N-nitroso-4-methylpiperidine is obtained, it can be reduced to the corresponding hydrazine (B178648), this compound. Various reducing agents can be employed for this transformation.

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| N-Nitrosation | 4-Methylpiperidine, Sodium nitrite, Acid | N-Nitroso-4-methylpiperidine | lhasalimited.orgpjoes.com |

| N-Nitrosation | 4-Methylpiperidine, tert-Butyl nitrite | N-Nitroso-4-methylpiperidine | rsc.org |

| Reduction | N-Nitroso-4-methylpiperidine, Reducing agent | This compound | General reduction methodology |

Introduction and Stereocontrol of the 4-Methyl Group

The precise installation of the methyl group at the 4-position of the piperidine ring, especially in a stereocontrolled manner, is a critical aspect of synthesizing enantiomerically pure this compound. This section explores chiral synthesis and resolution techniques for key intermediates, as well as stereoselective methylation approaches.

Chiral Synthesis and Resolution of 4-Methylpiperidine Intermediates

Achieving enantiopurity in piperidine derivatives often begins with establishing the stereochemistry of a suitable precursor. One common approach involves the synthesis of chiral 4-methylpiperidine intermediates, which can then be further elaborated to the final N-amino product.

A notable strategy involves starting from a chiral pool material, such as L-malic acid, to construct the piperidine ring with the desired stereochemistry. For instance, a multi-step synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for certain pharmaceutical agents, has been reported starting from L-malic acid. researchgate.netresearchgate.net This method establishes two chiral centers through a chiral induced one-step reductive amination, resulting in a product with high enantiomeric excess (>98% ee). researchgate.netpatsnap.com

Another approach is the resolution of a racemic mixture of a key intermediate. For example, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine has been achieved on a kilogram scale, which involves a chiral resolution step using L-di-p-toluoyltartaric acid (L-DTTA) to isolate the desired (3R,4R)-enantiomer. researchgate.net

Enzymatic resolutions also offer a powerful tool for obtaining enantiomerically pure intermediates. ω-Transaminases have been successfully employed for the asymmetric synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the prochiral precursor 1-Boc-3-piperidone. beilstein-journals.org This biocatalytic approach provides the target compound in a single step with high yield and enantiomeric excess. beilstein-journals.org

Stereoselective Methylation Approaches on the Piperidine Ring

Directing the methylation to the 4-position of a pre-formed piperidine ring in a stereoselective manner presents another strategic avenue. While less common for achieving chirality at the 4-position itself, stereoselective reductions of substituted pyridinium salts can yield piperidines with defined stereochemistry at other positions, which can influence subsequent reactions.

For example, the catalytic hydrogenation of (2R)-4-methyl-1-((S)-1-phenethyl)-1,2,3,6-tetrahydropyridine-2-ethyl formate (B1220265) using a rhodium catalyst and ferric oxalate (B1200264) leads to the formation of (2R, 4R)-4-methyl-1-((S)-1-phenethyl)-2-piperidine ethyl formate. google.com This demonstrates how the existing stereocenter and the choice of catalyst can direct the stereochemical outcome of the reduction of the double bond within the piperidine ring.

Furthermore, the diastereoselective synthesis of new zwitterionic bicyclic lactams has been demonstrated, which can serve as scaffolds for constructing 2-substituted-4-hydroxy piperidines. rsc.org This methodology allows for the generation of multiple new stereogenic centers with high diastereoselectivity, which could be adapted for the synthesis of specific stereoisomers of 4-methylpiperidine derivatives. rsc.org

Integrated One-Pot and Cascade Syntheses for N-Aminopiperidines

To enhance efficiency and reduce waste, one-pot and cascade reactions have emerged as powerful strategies in organic synthesis. These approaches combine multiple reaction steps into a single operation without the need for isolating intermediates.

A highly efficient one-pot synthesis of 3-azidopiperidines has been developed through the intramolecular cyclization of unsaturated amines. acs.org This method allows for the nucleophilic installation of an azide (B81097) moiety, which can be subsequently reduced to the corresponding amine. acs.org This strategy has been expanded to the direct incorporation of various nitrogen nucleophiles, providing a rapid and modular synthesis of 3-aminopiperidines. acs.org

Enzymatic cascades have also been successfully applied to the synthesis of protected aminopiperidines. rsc.orgresearchgate.netrsc.orgmanchester.ac.ukresearchgate.net A multi-enzyme system utilizing galactose oxidase and imine reductase has been used to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine in up to 54% isolated yield. rsc.orgresearchgate.netrsc.orgmanchester.ac.uk This streamlined, one-pot process prevents the racemization of labile intermediates and yields products with high enantiopurity. rsc.orgmanchester.ac.uk The enzymatic cascade involves the initial oxidation of the amino alcohol to the corresponding amino aldehyde, which then undergoes spontaneous cyclization to a cyclic imine, followed by reduction by an imine reductase. rsc.org

Catalytic Methodologies in N-Aminopiperidine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Transition metal-mediated reactions and asymmetric hydrogenation are particularly relevant to the synthesis of N-aminopiperidines.

Transition Metal-Mediated C-N and N-N Bond Formations

The formation of carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds is fundamental to the synthesis of N-aminopiperidines. Transition metal catalysts have proven to be highly effective in facilitating these transformations. nih.gov

C-N Bond Formation: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for forming C-N bonds. tandfonline.com This reaction can be employed to couple piperidine derivatives with aryl halides or other electrophiles. Copper-catalyzed Ullmann coupling is another prominent method for N-arylation of piperidines. tandfonline.com Furthermore, iridium-catalyzed N-heterocyclization of primary amines with diols provides a route to various cyclic amines, including piperidines. organic-chemistry.org Zinc(II) catalysts have also been shown to facilitate the formation of C-N bonds. rsc.org

N-N Bond Formation: The direct formation of an N-N bond is a key step in the synthesis of N-aminopiperidines from a piperidine precursor. While less common than C-N bond formation, methods for the catalytic formation of N-N bonds are an active area of research. sioc-journal.cn Organophosphorus-catalyzed reductive coupling of nitroarenes and anilines has been reported for the synthesis of unsymmetrical hydrazines, which are structurally related to N-aminopiperidines. nih.gov

Asymmetric Hydrogenation for Chiral Amine Synthesis

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. nih.govacs.org This technique often utilizes transition metal catalysts with chiral ligands to achieve high enantioselectivity. nih.govacs.org

The asymmetric hydrogenation of prochiral imines is one of the most direct approaches to preparing valuable chiral amines. nih.govacs.org Iridium catalysts, in particular, have shown high efficiency in the asymmetric hydrogenation of various imines. ajchem-b.comchinesechemsoc.org For instance, iridium catalysts containing spiro phosphine-amine-phosphine ligands have been developed for the asymmetric hydrogenation of dialkyl imines, affording chiral amines with high yields and enantioselectivities. chinesechemsoc.org

While the direct asymmetric hydrogenation to form this compound is not explicitly detailed in the provided context, the principles of asymmetric hydrogenation of cyclic imines and related substrates are highly relevant. chinesechemsoc.org The development of suitable catalysts could enable the direct, enantioselective synthesis of this target molecule from a corresponding prochiral imine or enamine precursor. For example, iridium-catalyzed asymmetric hydrogenation of aromatic quinolin-3-amines has been successfully developed, providing a direct route to chiral exocyclic amines.

Organocatalytic Systems for N-Aminopiperidine Frameworks

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. In the context of piperidine synthesis, organocatalysts activate substrates through non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates, like iminium ions. mdpi.com These activation modes lower the energy barrier for key bond-forming reactions, enabling high levels of stereocontrol.

A prominent strategy for constructing substituted piperidine rings involves the organocatalytic, enantioselective aza-Michael reaction. nih.gov This reaction creates a key carbon-nitrogen bond, establishing the heterocyclic core. For instance, the combination of a quinoline-based organocatalyst with a cocatalyst like trifluoroacetic acid has been shown to produce enantiomerically enriched protected piperidines in good yields. nih.gov

One notable advancement is the assembly of 4-substituted 3-nitro-1,2,3,4-tetrahydropyridines through an organocatalytic Michael addition of protected 2-amino-1-nitroethanes to α,β-unsaturated aldehydes. thieme-connect.com This method, developed by Ma and co-workers, yields precursors that can be readily converted into 4-substituted 3-aminopiperidines. The reaction demonstrates excellent enantioselectivities for a range of substrates. thieme-connect.com

Research Highlight: Organocatalytic Michael Addition for Piperidine Precursors thieme-connect.com This table summarizes the results for the organocatalytic synthesis of 4-substituted 3-nitro-1,2,3,4-tetrahydropyridines, which are valuable intermediates for substituted piperidines.

| R¹ Substituent | R² Protecting Group | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Phenyl | Acetyl (Ac) | 77 | 89:11 | 98:2 |

| 4-Methoxyphenyl | Acetyl (Ac) | 72 | 86:14 | 96.5:3.5 |

| 4-Nitrophenyl | Acetyl (Ac) | 64 | 89:11 | 99.5:0.5 |

| Phenyl | Boc | 79 | 88:12 | 97.5:2.5 |

| Isopropyl | Acetyl (Ac) | 64 | 87:13 | 96:4 |

| Cyclohexyl | Acetyl (Ac) | 50 | 88:12 | 96.5:3.5 |

These organocatalytic approaches represent a significant step towards the efficient and stereocontrolled synthesis of complex piperidine structures, laying the groundwork for application to N-amino derivatives like this compound.

Green Chemistry Principles and Sustainable Routes in Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry, aiming to reduce environmental impact through waste minimization, use of renewable resources, and avoidance of toxic substances.

Biocatalysis stands out as a particularly sustainable approach. The use of enzymes offers high selectivity under mild, aqueous conditions. A notable example is the synthesis of protected 3-aminopiperidines using multi-enzyme cascades. rsc.orgresearchgate.net In one such system, variants of galactose oxidase and imine reductase were combined in a one-pot reaction to convert N-Cbz-protected amino alcohols, derived from renewable amino acids like L-lysine, into the corresponding L-3-N-Cbz-aminopiperidine. rsc.org This streamlined process prevents the racemization of labile intermediates and produces the target compound with high enantiopurity and in good yield. rsc.orgresearchgate.net

Research Highlight: Enzyme Cascade for L-3-N-Cbz-aminopiperidine Synthesis rsc.orgresearchgate.net This table presents the findings from the one-pot enzymatic cascade for synthesizing a key chiral piperidine intermediate.

| Starting Material | Enzyme System | Product | Isolated Yield (%) | Enantiopurity |

| N-Cbz-L-lysinol | Galactose Oxidase (GOase) & Imine Reductase (IRED) | L-3-N-Cbz-aminopiperidine | up to 54% | High (L-configuration preserved) |

Another green biocatalytic method involves the use of transaminases to convert a nitrogen-protected piperidone into the corresponding chiral aminopiperidine. google.com This method is highlighted for its efficiency, simple process flow, and environmental friendliness, making it suitable for large-scale industrial application. google.com

Beyond biocatalysis, other green strategies include the development of one-pot, multicomponent reactions that improve atom economy by combining several synthetic steps without isolating intermediates. mdpi.com Furthermore, the use of catalytic hydrogenation in aqueous and organic solvent mixtures with recyclable catalysts presents a safer and more cost-effective alternative to traditional reduction methods that often rely on stoichiometric and hazardous reducing agents. google.com These sustainable routes are crucial for the environmentally responsible production of this compound and related heterocyclic compounds.

Iii. Elucidation of Reaction Mechanisms and Reactivity of 4 Methylpiperidin 1 Amine

Fundamental Reactivity Profiles of N-Aminopiperidines

N-aminopiperidines, including 4-methylpiperidin-1-amine, exhibit a rich and varied reactivity profile. The core of their chemical behavior stems from the piperidine (B6355638) ring structure, which imparts specific cyclic properties, and the exocyclic N-amino group, which introduces a site of enhanced nucleophilicity and basicity. solubilityofthings.com The lone pair of electrons on the amino nitrogen is readily available for reaction, making these compounds effective nucleophiles and bases.

The fundamental reactivity of N-aminopiperidines can be summarized as follows:

Nucleophilicity: The primary amino group is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This nucleophilicity is central to many of the transformations discussed in subsequent sections, including alkylation and acylation.

Basicity: N-aminopiperidines are basic compounds, with the ability to accept a proton to form the corresponding aminopiperidinium salt. The pKa of pyridine (B92270), a related heterocyclic amine, is 5.2, and while the saturated piperidine ring makes the nitrogen more basic, the exact pKa can be influenced by substituents. libretexts.org

Hydrogen Bonding: The N-H bonds of the amino group can act as hydrogen bond donors, while the nitrogen atom can act as a hydrogen bond acceptor. This capability influences their physical properties, such as solubility in protic solvents, and can play a role in their interaction with other reagents and biological targets. solubilityofthings.com

The reactivity of N-aminopiperidines is often harnessed in organic synthesis, where they can serve as building blocks for more complex molecules, including those with potential biological activity. solubilityofthings.com

Mechanistic Investigations of N-Amino Group Transformations (e.g., alkylation, acylation)

The N-amino group of this compound is a primary site of chemical transformation, readily undergoing reactions such as alkylation and acylation.

Alkylation:

N-alkylation of amines is a fundamental process in organic chemistry, typically proceeding through a nucleophilic substitution (SN2) mechanism when reacting with alkyl halides. ucalgary.ca The lone pair of the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. ucalgary.ca However, the direct alkylation of primary amines like this compound can be challenging to control. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.org

A more controlled approach to the synthesis of N-alkylated amines involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. This method allows for a one-pot synthesis of secondary amines through a self-limiting alkylation process. The N-aminopyridinium salt can be arylated and then alkylated, with subsequent in situ depyridylation to yield the desired secondary amine. This strategy overcomes the common issue of over-alkylation by proceeding through transient pyridinium (B92312) ylide intermediates. chemrxiv.org

Catalytic methods using alcohols as alkylating agents in the presence of a ruthenium(II) catalyst offer a greener alternative to alkyl halides. This "borrowing hydrogen" or "hydrogen autotransfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. The amine then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was initially borrowed from the alcohol. organic-chemistry.org

Acylation:

The acylation of amines, including the N-amino group of this compound, is a common method for the formation of amides. The reaction with highly reactive acyl halides, such as acyl chlorides, is a robust method that can acylate even unreactive amines. youtube.com The mechanism typically involves the nucleophilic addition of the amine to the carbonyl carbon of the acyl halide, followed by the elimination of a hydrogen halide. youtube.com

This reaction can be performed under various conditions, including the Schotten-Baumann procedure which utilizes an aqueous base to neutralize the acid produced. youtube.com For hindered amino acids, specific methods have been developed for N-acylation under mild conditions. researchgate.net In some cases, the acylation of amine hydrochlorides can be achieved directly using highly reactive acylating agents like trifluoroacetyl chloride. youtube.com

The table below summarizes the key aspects of these N-amino group transformations.

| Transformation | Reagents | Mechanism | Key Features |

| Alkylation | Alkyl Halides | SN2 | Prone to over-alkylation. wikipedia.org |

| N-Aminopyridinium Salts | Ylide intermediate | Self-limiting, avoids over-alkylation. chemrxiv.org | |

| Alcohols/Ru(II) catalyst | Borrowing Hydrogen | Atom-economical and environmentally friendly. organic-chemistry.org | |

| Acylation | Acyl Halides | Nucleophilic Addition-Elimination | Highly reactive, suitable for a wide range of amines. youtube.com |

| Anhydrides, Esters | Nucleophilic Acyl Substitution | Generally less reactive than acyl halides. |

Reactivity of the Piperidine Ring System to Electrophilic and Nucleophilic Attack

The piperidine ring in this compound possesses a distinct reactivity profile towards electrophilic and nucleophilic attack, which is significantly modulated by the presence of the N-amino group.

Electrophilic Attack:

The piperidine ring is generally considered to be electron-rich and susceptible to attack by electrophiles. However, the nitrogen atom's basicity complicates this reactivity. In the presence of electrophilic reagents, which are often used under acidic conditions, the nitrogen atom is readily protonated. The resulting positively charged pyridinium-like species is strongly deactivated towards electrophilic aromatic substitution. libretexts.org Any electrophilic substitution that does occur under harsh conditions tends to happen at the 3-position. libretexts.org Friedel-Crafts alkylation and acylation are generally not feasible as the reagents preferentially react with the nucleophilic nitrogen atom. libretexts.org

Nucleophilic Attack:

The direct nucleophilic attack on the carbon atoms of an unsubstituted piperidine ring is generally unfavorable due to the lack of a suitable leaving group and the electron-rich nature of the ring. However, nucleophilic substitution can occur on substituted piperidines. For example, nucleophilic aromatic substitution (SNAr) reactions have been studied on N-methylpyridinium ions. These reactions proceed through an addition-elimination mechanism, but the rate-determining step is often the deprotonation of the addition intermediate, rather than the initial nucleophilic attack. nih.gov

In the context of this compound, the reactivity of the ring towards nucleophiles would likely require prior modification or activation of the ring, such as the introduction of a good leaving group. For instance, studies on 2-substituted 4-aminopiperidines have shown that a hydroxyl group can be converted to an azido (B1232118) group via nucleophilic substitution with sodium azide (B81097). rsc.org

The following table provides a comparative overview of the piperidine ring's reactivity.

| Attack Type | Reactivity | Influencing Factors | Example Reaction |

| Electrophilic | Generally deactivated | Protonation of the nitrogen atom under acidic conditions. libretexts.org | Substitution at the 3-position under harsh conditions. libretexts.org |

| Nucleophilic | Generally unreactive unless activated | Presence of a leaving group on the ring. rsc.org | Substitution of a hydroxyl group with an azide. rsc.org |

Oxidation and Reduction Pathways and their Kinetics

The N-aminopiperidine moiety can undergo both oxidation and reduction reactions, with the specific pathway and kinetics depending on the reagents and conditions employed.

Oxidation:

The oxidation of N-aminopiperidine has been studied in detail, particularly with chloramine (B81541) in an alkaline solution. The reaction proceeds in two main steps. The first step involves the formation of a diazene (B1210634) intermediate. This step follows second-order kinetics, being first order with respect to both N-aminopiperidine and chloramine. The second step is the more complex evolution of the diazene intermediate into a variety of products. tuwien.at The rate of the initial step is influenced by pH, with acid catalysis observed at lower pH values, leading to a faster conversion of the diazene intermediate to azopiperidine. tuwien.at

Kinetic modeling of the oxidation of N-aminopiperidine with chloramine has provided valuable data on the reaction mechanisms and the intermediates formed.

The table below presents kinetic data for the oxidation of N-aminopiperidine with chloramine.

| Parameter | Value | Conditions | Reference |

| Rate Law (Step 1) | First order in N-aminopiperidine, First order in chloramine | pH 12-13.5 | tuwien.at |

| Rate Constant (k₂) (Step 1) | 1.15 x 10⁵ exp(-39/RT) L mol⁻¹ s⁻¹ | pH 12.89, T = 255°C | tuwien.at |

Reduction:

The reduction of N-aminopiperidines can lead to the formation of piperidine. This can be achieved using strong reducing agents like lithium aluminum hydride. The reduction of N-nitrosamines, which can be formed from secondary amines, to the corresponding hydrazines (N-aminopiperidines) can be accomplished with reagents such as lithium aluminum hydride or sodium in alcohol. acs.org

The specific kinetics of the reduction of this compound are not well-documented, but would likely be influenced by the steric hindrance of the methyl group and the specific reducing agent used.

Ring-Opening, Ring-Closing, and Rearrangement Reactions relevant to N-Aminopiperidines

The piperidine ring system and the N-amino group can participate in a variety of ring-opening, ring-closing, and rearrangement reactions.

Ring-Opening Reactions:

Ring-opening reactions of aziridinium (B1262131) ions, which can be derived from piperidine precursors, are a key transformation. Non-activated aziridines can be activated by acylation of the ring nitrogen to form N-acylaziridinium ions. These intermediates are then susceptible to ring-opening by nucleophiles, such as chloride ions released from the acylating agent. encyclopedia.pub The regioselectivity of the ring-opening of non-activated aziridinium ions can be influenced by kinetic versus thermodynamic control, depending on the substituents and the nucleophile. mdpi.com

Ring-Closing Reactions (Cyclization):

Intramolecular cyclization is a powerful method for the synthesis of piperidine rings. For example, zirconium-catalyzed cyclization of aminoalkenes can produce N-heterocyclic amines with high enantiomeric excess. researchgate.net These reactions often proceed through a highly organized, six-centered transition state. researchgate.net Radical-mediated cyclization of aminoalkenes is another important route to piperidines. thieme-connect.de

Rearrangement Reactions:

The Neber rearrangement is a notable reaction for the synthesis of α-aminoketones from ketoximes. wikipedia.org This reaction has been applied to piperidone derivatives to synthesize aminopiperidines. researchgate.net The rearrangement proceeds by converting the oxime to an O-sulfonate, which then forms an azirine intermediate upon treatment with a base. Subsequent hydrolysis of the azirine yields the α-aminoketone. wikipedia.org The mechanism of the Neber rearrangement has been shown to be a stereospecific intramolecular displacement. unh.edu

| Reaction Type | Description | Key Intermediates |

| Ring-Opening | Nucleophilic opening of N-acylaziridinium ions derived from piperidine precursors. encyclopedia.pub | N-acylaziridinium ion |

| Ring-Closing | Intramolecular cyclization of aminoalkenes to form the piperidine ring. researchgate.net | Metal-ligand complexes, radical species |

| Rearrangement | Neber rearrangement of piperidone oximes to form aminopiperidines. wikipedia.orgresearchgate.net | Azirine |

Radical-Mediated Processes Involving the N-Aminopiperidine Moiety

Radical-mediated reactions offer a powerful set of tools for the functionalization of molecules containing the N-aminopiperidine moiety. These processes often proceed under mild conditions and can be used to form new carbon-carbon and carbon-heteroatom bonds.

One important class of radical reactions is the radical-mediated cyclization of aminoalkenes to form piperidines and other N-heterocycles. thieme-connect.de These reactions can be initiated by various methods, including the use of radical initiators or through photoredox catalysis. For instance, a copper-catalyzed radical cascade annulation of amine-containing olefins has been developed for the synthesis of difluorinated nitrogen-containing polycycles. researchgate.net

The photochemical reactions of N-nitrosamines, which are related to N-aminopiperidines, have been extensively studied. Under acidic conditions, photolysis of nitrosamines generates an aminium radical, which can then undergo various transformations. acs.org

Furthermore, α-amino radicals can be generated from amines and participate in the difunctionalization of alkenes. In one example, a copper(I)-catalyzed process generates an α-amino radical which then adds to a conjugated alkene. The resulting carbon-centered radical can then be trapped by various nucleophiles. nsf.gov

The table below highlights some examples of radical-mediated processes.

| Process | Description | Key Features |

| Radical Cyclization | Intramolecular cyclization of aminoalkenes to form piperidines. thieme-connect.de | Can be highly stereoselective. |

| Photochemical Reactions | Generation of aminium radicals from nitrosamines under photolytic conditions. acs.org | Requires acidic conditions. |

| Alkene Difunctionalization | Addition of an α-amino radical to an alkene followed by trapping with a nucleophile. nsf.gov | Allows for the formation of two new bonds in one step. |

Intermolecular and Intramolecular Reaction Dynamics

The reaction dynamics of N-aminopiperidines are exemplified by various intermolecular and intramolecular processes, with the intramolecular Diels-Alder reaction being a particularly well-studied example.

Intramolecular Diels-Alder Reaction:

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of complex polycyclic systems. In the context of N-aminopiperidine-related structures, the IMDA reaction of N-furfurylaminobut-1-enes has been investigated. scispace.com This reaction involves a [4+2] cycloaddition between the furan (B31954) ring (acting as the diene) and the butene chain (acting as the dienophile) within the same molecule. scispace.com

The reaction proceeds stereoselectively, typically favoring the formation of the exo-adduct. scispace.com The success and pathway of the cycloaddition are influenced by the nature of the substituents on the nitrogen atom. Electron-withdrawing groups can inhibit the reaction, particularly when a less activated dienophile is used.

The table below summarizes the key features of the intramolecular Diels-Alder reaction of N-furfurylaminobut-1-enes.

| Feature | Description | Reference |

| Reaction Type | [4+2] Cycloaddition | scispace.com |

| Stereoselectivity | Favors exo-adduct formation | scispace.com |

| Substituent Effects | Electron-withdrawing groups can inhibit the reaction |

This type of intramolecular reaction highlights the ability of the N-aminopiperidine scaffold to pre-organize reactive functionalities in space, facilitating complex bond-forming events.

Iv. Comprehensive Spectroscopic and Structural Characterization of 4 Methylpiperidin 1 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 4-Methylpiperidin-1-amine, providing detailed information about the hydrogen and carbon framework of the molecule. While specific spectral data for this compound is not extensively published, a detailed analysis can be inferred from its constituent parts: the 4-methylpiperidine (B120128) ring and the primary amine group, with reference to data for closely related compounds like 4-methylpiperidine. chemicalbook.comnih.gov

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The piperidine (B6355638) ring protons at positions C2/C6 and C3/C5, the proton at C4, the methyl protons, and the amine protons will each have characteristic chemical shifts and coupling patterns.

Amine Protons (-NH₂): A broad singlet is anticipated for the two protons of the primary amine group, the chemical shift of which is highly dependent on solvent and concentration but typically appears in the δ 1.0-3.0 ppm range.

Piperidine Ring Protons (C2-H, C6-H): The protons on the carbons adjacent to the ring nitrogen (C2 and C6) are expected to be shifted downfield. They would likely appear as complex multiplets due to coupling with adjacent protons.

Piperidine Ring Protons (C3-H, C5-H, C4-H): The remaining ring protons would resonate further upfield. The methine proton at C4 will be a multiplet due to coupling with neighboring protons.

Methyl Protons (-CH₃): The methyl group attached to C4 will appear as a doublet, coupling with the single proton at the C4 position, likely in the δ 0.9-1.0 ppm range. chemicalbook.com

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct carbon signals are expected for this compound.

C2/C6 Carbons: These carbons, being adjacent to the nitrogen, will be the most deshielded of the ring carbons.

C3/C5 Carbons: These carbons will appear at a more upfield position compared to C2/C6.

C4 Carbon: The carbon bearing the methyl group.

Methyl Carbon: This will be the most upfield signal, characteristic of an aliphatic methyl group.

Based on data for 4-methylpiperidine, the following table provides predicted chemical shifts. nih.gov The presence of the N-amino group in this compound, as opposed to the N-H in 4-methylpiperidine, would cause slight shifts in the ring carbon resonances, particularly for the C2/C6 positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -NH₂ | 1.0-3.0 (broad s) |

| C2/C6-H (axial/equatorial) | ~2.9 / ~2.5 (m) |

| C3/C5-H (axial/equatorial) | ~1.6 / ~1.1 (m) |

| C4-H | ~1.4 (m) |

| -CH₃ | ~0.9 (d) |

2D NMR Techniques

To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling network between protons, for instance, confirming the connectivity from the C2/C6 protons to the C3/C5 protons, and their coupling to the C4 proton. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Molecular Formula Determination

The molecular formula of this compound is C₆H₁₄N₂. Its calculated monoisotopic mass is 114.115698 Da. HRMS analysis is expected to yield a measured mass that corresponds to this value within a very low error margin (typically < 5 ppm), confirming the elemental composition.

Fragmentation Analysis

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways. For aliphatic amines, the fragmentation is dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

Molecular Ion (M⁺): As per the nitrogen rule, a compound with an even number of nitrogen atoms has an even nominal molecular weight. The molecular ion peak for this compound is therefore expected at a mass-to-charge ratio (m/z) of 114.

α-Cleavage: The most characteristic fragmentation for cyclic amines involves cleavage of the ring. whitman.edu This can occur via the loss of an ethyl or propyl radical following ring opening, leading to stable nitrogen-containing cations.

Loss of Methyl Radical: Fragmentation can also be initiated by the loss of the C4-methyl group, leading to a fragment at m/z 99 (M-15).

Loss of Amino Group: Cleavage of the N-N bond could result in the loss of an amino radical (•NH₂), giving a peak at m/z 98.

Table 2: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Fragment Formula | Description |

|---|---|---|

| 114.1157 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 99.0922 | [C₅H₁₁N₂]⁺ | Loss of •CH₃ |

| 98.1099 | [C₆H₁₂N]⁺ | Loss of •NH₂ |

| 85.0864 | [C₅H₁₁N]⁺ | Loss of •N₂H₃ |

| 70.0653 | [C₄H₈N]⁺ | Ring fragmentation product |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govsynhet.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and piperidine ring methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ range.

N-H Bending (Scissoring): A strong absorption band corresponding to the N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. process-instruments-inc.com While N-H and O-H stretches are often weak in Raman, the C-C and C-N bonds of the piperidine skeleton should give rise to distinct signals. The symmetric C-H stretching and bending modes are typically strong in Raman spectra. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| CH₂/CH₃ Bend | 1350 - 1470 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, numerous crystal structures of derivatives containing the 4-methylpiperidine moiety have been reported. nih.gov

These studies consistently show that the piperidine ring adopts a stable chair conformation . This conformation minimizes both angle strain and torsional strain. In this arrangement, substituents on the ring can occupy either axial or equatorial positions. For the 4-methyl group, the equatorial position is strongly favored to minimize steric hindrance (1,3-diaxial interactions). It is therefore highly probable that in the solid state, this compound also features a chair conformation with an equatorially positioned methyl group. The N-amino group would also likely favor the equatorial position to reduce steric clash with the axial protons on C2 and C6.

In the solid state, it is expected that intermolecular hydrogen bonding involving the primary amine group (-NH₂) would be a dominant feature of the crystal packing. The amine group can act as both a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair), leading to the formation of extended networks that stabilize the crystal lattice.

V. Theoretical and Computational Chemistry of 4 Methylpiperidin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in 4-Methylpiperidin-1-amine. These calculations provide a basis for understanding the molecule's stability, reactivity, and spectroscopic properties. By solving approximations of the Schrödinger equation, researchers can model the molecule's behavior at an electronic level. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-electron systems. It is frequently employed to optimize the molecular geometry of piperidine-containing compounds, confirming experimental findings such as the preference for a chair conformation of the piperidine (B6355638) ring. smolecule.com For instance, computational studies on related molecules have utilized the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p) to determine stable conformations and calculate various molecular properties. smolecule.comresearchgate.net

These calculations are not limited to the ground state; Time-Dependent DFT (TD-DFT) can be used to study the molecule's excited states, providing insights into its electronic absorption spectra (UV-Vis) and photochemical behavior. tandfonline.com The application of DFT helps in understanding the fundamental electronic characteristics that govern the molecule's interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For related piperidine compounds, FMO analysis has been used to identify reactive sites. asianpubs.orgresearchgate.net Molecular Electrostatic Potential (MESP) or Molecular Electrostatic Potential (MEP) maps, derived from electron density calculations, complement FMO analysis by visually representing the charge distribution and predicting sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net For example, in similar amine compounds, significant electron density is often localized on the nitrogen atoms, identifying them as primary sites for electrophilic interactions.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (4-Methylpiperidin-1-yl)acetic acid derivative | -5.4 to -5.8 | -1.2 to -1.5 | ~4.0 to 4.5 | |

| Substituted Methanimine | -5.99 | -2.29 | 3.70 | tandfonline.com |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions

Molecular modeling encompasses a range of techniques to simulate the behavior of molecules. Molecular Dynamics (MD) simulations, in particular, are used to study the conformational changes of molecules over time and their interactions with their environment, such as a solvent or a biological receptor. mdpi.com

For piperidine derivatives, MD simulations can predict the stability of different conformers (e.g., chair, boat, twist-boat) of the 4-methylpiperidine (B120128) ring and the orientation of the amine group. These simulations are invaluable in drug discovery, where they can predict how a ligand like a this compound derivative binds to a protein's active site and the stability of the resulting protein-ligand complex. epa.govnih.gov For example, MD simulations have been used to confirm the stability of complexes between inhibitors containing a methylpiperidine moiety and their target proteins. nih.gov

In Silico Prediction of Reactivity, Selectivity, and Reaction Pathways

In silico methods are instrumental in predicting how this compound might behave in a chemical reaction. By analyzing the molecule's electronic structure, particularly the FMOs and electron density maps, chemists can predict its reactivity and the selectivity of its reactions. tandfonline.com

The HOMO's location indicates the most likely site for attack by an electrophile, while the LUMO's location points to the site susceptible to nucleophilic attack. tandfonline.comresearchgate.net For this compound, the lone pairs on the nitrogen atoms are expected to be the primary centers of nucleophilicity. Theoretical calculations can also model entire reaction pathways, helping to elucidate reaction mechanisms and predict the most favorable products by comparing the activation energies of different potential routes. nih.govasianpubs.orgresearchgate.net

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a key component of medicinal chemistry that links the chemical structure of a compound to its biological activity. For derivatives of this compound, SAR studies involve systematically modifying the molecular structure and observing the resulting changes in efficacy for a specific biological target.

In silico SAR models, including Quantitative Structure-Activity Relationship (QSAR) models, use computational methods to build statistical models that predict the activity of new compounds. lhasalimited.org These models are built from datasets of compounds with known activities. For piperidine-based compounds, SAR studies have been crucial in optimizing their potency as antifungal agents, kinase inhibitors, and antiviral agents by exploring different substituents on the piperidine ring and amine group. nih.govmdpi.comsemanticscholar.org

| Compound Series | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Aminopiperidines | Antifungal (Ergosterol Biosynthesis) | A benzyl (B1604629) or phenylethyl substituent at the piperidine nitrogen combined with a long N-alkyl chain (e.g., dodecyl) at the 4-amino group leads to high activity. | mdpi.com |

| Biaryl Amide Derivatives | Anti-Hepatitis C Virus (HCV) | The presence of a 4-(4-methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl group was found to be dominant for potent anti-HCV activity. | nih.gov |

| Pyrrolopyrimidines | Mer and Axl Tyrosine Kinase Inhibitors | Modifications to the amine moiety extending into the solvent-exposed region of the ATP-binding pocket significantly impact inhibitory activity. | semanticscholar.org |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily based on DFT, can accurately predict various spectroscopic parameters for molecules like this compound. By calculating properties such as vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shielding constants (for NMR spectra), these models serve as a powerful tool for structural elucidation. researchgate.nettandfonline.com

When a new derivative of this compound is synthesized, its experimental spectra can be compared with the theoretically predicted spectra. A strong correlation between the experimental and computed data provides high confidence in the proposed chemical structure. This approach is particularly useful for confirming the regiochemistry and stereochemistry of reaction products. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties and Materials Design

Theoretical and computational chemistry provide powerful tools for investigating the electronic and optical properties of molecules, offering insights that guide the design of new materials. While direct computational studies on the non-linear optical (NLO) properties of this compound are not extensively documented in existing literature, research on closely related derivatives offers significant understanding. A notable example is the theoretical investigation of (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (B1245722) (MPMPM) , a compound that incorporates the 4-methylpiperidine core structure. thesciencepublishers.comdntb.gov.ua

Computational studies on MPMPM and its analogues have been conducted to predict their NLO properties and to understand how these properties can be tuned through molecular modification. thesciencepublishers.comconsensus.app These investigations typically employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which have proven effective for predicting molecular properties and NLO responses. thesciencepublishers.comnih.gov The primary goal of such research is to corroborate experimental findings and to predict the effects of adding different substituents on the NLO characteristics of the parent molecule. thesciencepublishers.com By altering the molecular backbone of MPMPM with various electron-donating or electron-withdrawing groups, researchers can systematically study the structure-property relationships that govern NLO activity. thesciencepublishers.combohrium.com

Detailed Research Findings

A key study focused on MPMPM and a series of its derivatives where substituents (such as -CHO, -NO2, -CN) were added to the phenyl ring. thesciencepublishers.com The research aimed to calculate and compare several key parameters that are indicative of NLO potential, including the HOMO-LUMO energy gap (E_g), dipole moment (µ), average polarizability (α), and, most importantly, the first hyperpolarizability (β). The first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). thesciencepublishers.comresearchgate.net

The calculations were performed using DFT methods, specifically with the B3LYP and BLYP functionals and a 6-31G(d) basis set. thesciencepublishers.com The results demonstrated that the introduction of substituents significantly influences the electronic structure and NLO properties of the molecule. thesciencepublishers.comconsensus.app

Key findings from the computational analysis include:

HOMO-LUMO Energy Gap: All the substituted derivatives of MPMPM were found to have a smaller HOMO-LUMO energy gap compared to the parent MPMPM molecule. thesciencepublishers.com A smaller energy gap generally correlates with higher molecular reactivity and facilitates intramolecular charge transfer (ICT), a key process for enhancing NLO response. thesciencepublishers.comresearchgate.net

Dipole Moment and Hyperpolarizability: The substituted derivatives exhibited higher dipole moments (µ) and significantly larger first hyperpolarizability (β) values than both the unsubstituted MPMPM and urea (B33335), a standard reference material for NLO comparisons. thesciencepublishers.comresearchgate.net The enhanced hyperpolarizability is attributed to the improved charge delocalization and ICT resulting from the lower energy gap and the electronic nature of the substituents. thesciencepublishers.com

Superior NLO Potential: The findings strongly suggest that these substituted derivatives of MPMPM are better candidates for NLO applications than the parent compound. thesciencepublishers.comconsensus.app The calculated hyperpolarizability values for the derivatives were found to be many times greater than that of urea, indicating a strong potential for use in the development of advanced NLO materials. thesciencepublishers.comresearchgate.net

The research underscores the strategy of enhancing NLO properties by derivatizing a core structure. The addition of electron-accepting groups, in particular, was shown to lower the energy gap, increase charge transfer, and thereby boost the hyperpolarizability. thesciencepublishers.com These theoretical predictions provide a valuable guide for the experimental synthesis of new materials with tailored NLO properties for applications in optoelectronics and photonics. thesciencepublishers.comresearchgate.net

Data Tables

Table 1: Comparison of Calculated NLO Properties for (4-methylphenyl) (4-methylpiperidin-1-yl) methanone (MPMPM) and its Derivatives

This table summarizes the qualitative findings from DFT calculations, showing the trend in properties upon substitution.

| Compound/Derivative | HOMO-LUMO Energy Gap (E_g) | Dipole Moment (µ) | First Hyperpolarizability (β) | NLO Potential vs. Urea |

| Urea (Reference) | Standard | Standard (1.98 D) | Standard (0.65 x 10⁻³⁰ esu) | Standard |

| MPMPM | Higher than derivatives | Higher than Urea | Higher than Urea | Good |

| MPMPM-CHO | Lower than MPMPM | Higher than MPMPM | Higher than MPMPM | Very Good |

| MPMPM-CN | Lower than MPMPM | Higher than MPMPM | Higher than MPMPM | Very Good |

| MPMPM-NO₂ | Lower than MPMPM | Higher than MPMPM | Significantly Higher than MPMPM | Excellent |

| MPMPM-CH=C(CN)COOH | Lower than MPMPM | Higher than MPMPM | Significantly Higher than MPMPM | Excellent |

Data derived from qualitative and comparative statements in the research literature. thesciencepublishers.comconsensus.appresearchgate.net

Vi. Chemical Derivatization and Functionalization of 4 Methylpiperidin 1 Amine

Modification at the Exocyclic Amino Nitrogen

The exocyclic amino group (-NH2) of 4-methylpiperidin-1-amine is a primary site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups.

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form stable N-amides. youtube.comchemguide.co.uk This reaction is a fundamental transformation in organic synthesis for the construction of amide bonds. scbt.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uk

These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired N-amide derivative. For instance, the Schotten-Baumann reaction conditions, which involve an aqueous base, can be employed for acylations with acyl chlorides. youtube.com

A variety of acyl groups can be introduced, leading to a library of N-acylated this compound derivatives. The nature of the acyl group can significantly influence the biological and physical properties of the resulting amide.

Table 1: Examples of Acylation Reactions of this compound

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(4-methylpiperidin-1-yl)acetamide | Inert solvent, base (e.g., triethylamine) |

| Benzoyl chloride | N-(4-methylpiperidin-1-yl)benzamide | Schotten-Baumann conditions (e.g., NaOH(aq)) |

| Acetic anhydride (B1165640) | N-(4-methylpiperidin-1-yl)acetamide | Often requires heating or a catalyst |

| 3-(Acetylamino)benzoyl chloride | N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide | Controlled conditions, often with a base like triethylamine. |

The exocyclic amino nitrogen of this compound can be alkylated using alkyl halides to form secondary and tertiary amines. However, direct alkylation of primary amines can often lead to a mixture of products due to overalkylation, as the product amine can also react with the alkylating agent. acs.orgmonash.edu To achieve selective mono-alkylation, reductive amination is a more commonly employed and controlled method. uni-bayreuth.de

Further alkylation of the tertiary amine derivative, or exhaustive alkylation of this compound itself, leads to the formation of quaternary ammonium (B1175870) salts. monash.eduacs.orgnih.gov These salts are permanently charged, regardless of the pH of their solution. acs.org The synthesis of quaternary ammonium salts is typically achieved by reacting the corresponding tertiary amine with an alkyl halide, a process known as the Menschutkin reaction. nih.gov

Table 2: Examples of Alkylation Products of this compound

| Alkylating Agent | Product Type | General Structure |

| Methyl iodide | Secondary Amine | 4-Methyl-N-methylpiperidin-1-amine |

| Benzyl (B1604629) bromide | Secondary Amine | N-Benzyl-4-methylpiperidin-1-amine |

| Excess Methyl iodide | Quaternary Ammonium Salt | N,N,N-Trimethyl-1-(4-methylpiperidin-1-yl)ammonium iodide |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazone derivatives. dergipark.org.tr This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). dergipark.org.tr

These reactions are typically catalyzed by a small amount of acid. dergipark.org.tr The resulting hydrazones are a class of compounds with a wide range of applications, including in medicinal chemistry. For example, hydrazone derivatives have been investigated for their potential as anticancer agents. nih.govbohrium.com The reaction with various aldehydes and ketones allows for the synthesis of a diverse library of hydrazone derivatives of this compound. For instance, reaction with 4-(4-methylpiperidin-1-yl)benzaldehyde (B1611998) would yield a symmetrical hydrazone. uni.lu

Table 3: Examples of Condensation Reactions of this compound

| Carbonyl Compound | Product Type | General Structure |

| Benzaldehyde | Hydrazone | (E)-1-(4-Methylpiperidin-1-yl)-2-benzylidenehydrazine |

| Acetone | Hydrazone | 1-(4-Methylpiperidin-1-yl)-2-isopropylidenehydrazine |

| 4-Fluorobenzaldehyde | Hydrazone | (E)-2-(4-Fluorobenzylidene)-1-(4-methylpiperidin-1-yl)hydrazine |

Functionalization of the Piperidine (B6355638) Ring System

While modifications at the exocyclic amino group are more common, the piperidine ring itself can also be functionalized, although this often requires more specific and sometimes harsher reaction conditions.

Direct electrophilic substitution on the carbons of the saturated piperidine ring is generally not feasible due to the lack of electron density. However, functionalization can be achieved through multi-step sequences. For instance, the introduction of a double bond to form a dehydropiperidine intermediate would allow for subsequent electrophilic addition reactions. springernature.com

Nucleophilic substitution reactions on the piperidine ring typically require the pre-installation of a leaving group on one of the ring carbons. This can be a challenging synthetic task. However, strategies involving the functionalization of related piperidine derivatives have been reported. For example, nucleophilic aromatic substitution has been performed on perfluorinated phthalimide (B116566) cores mediated by 4-hydroxy-1-methylpiperidine. researchgate.net While not a direct substitution on the 4-methylpiperidine (B120128) ring of the title compound, it demonstrates the potential for nucleophilic attack involving piperidine derivatives.

The modification of the piperidine ring size through ring expansion or contraction represents an advanced strategy for creating novel scaffolds. Ring expansion of piperidine derivatives can lead to the formation of azepanes (seven-membered rings) or azocanes (eight-membered rings). springernature.com Methodologies such as palladium-catalyzed allylic amine rearrangements have been developed for the two-carbon ring expansion of 2-vinyl-substituted piperidines. springernature.com

Conversely, ring contraction of piperidine derivatives can yield pyrrolidine (B122466) (five-membered ring) structures. nih.govrsc.org Oxidative rearrangement approaches and visible light-mediated ring contractions of α-acylated piperidines have been reported. nih.govbohrium.com These transformations often involve complex mechanisms and specific substrate requirements. While the direct application of these methods to this compound has not been explicitly detailed in the reviewed literature, they represent potential pathways for the skeletal diversification of this scaffold.

Synthesis of Conjugates, Hybrid Molecules, and Heterobifunctional Linkers

The strategic incorporation of the this compound moiety into larger molecular constructs is a key area of research, leading to the development of novel molecules with tailored properties. This includes its use in building bioconjugates, creating hybrid molecules with dual functionalities, and designing heterobifunctional linkers for advanced applications like PROTACs (Proteolysis Targeting Chimeras).

Conjugates and Hybrid Molecules:

The synthesis of molecules that conjugate this compound or its close derivatives with other pharmacophores or functional units has yielded compounds with significant biological activities. A common strategy involves reductive amination, where the amine reacts with a ketone or aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

For instance, thiazole-linked coumarin-piperazine hybrids have been synthesized as potential Galectin-1 (Gal-1) inhibitors. rsc.org In this multi-step synthesis, a key final step involves a nucleophilic substitution reaction where the amine of a cyclic amino ring, such as 4-methylpiperidine, attacks an intermediate to yield the final hybrid product. rsc.org One such synthesized hybrid, 2-(4-Methylpiperidin-1-yl)-N-(5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, was produced in an 88% yield. rsc.org

In another example, hybrid molecules designed as dual inhibitors of Histone Deacetylase (HDAC) and G9a methyltransferase have been developed. oncotarget.comnih.gov The synthesis involved coupling 1-methylpiperidin-4-amine with a quinazoline (B50416) core. oncotarget.comnih.gov Subsequent reactions, including coupling with monomethyl suberate (B1241622) and treatment with hydroxylamine, yielded the final hydroxamic acid derivatives. oncotarget.comnih.gov These complex molecules demonstrate the utility of the piperidine scaffold in creating multi-target agents.

The table below summarizes examples of synthesized hybrid molecules incorporating a methylpiperidine moiety.

| Compound Name | Synthetic Application | Key Reagents/Reaction Type | Reference |

| 2-(4-Methylpiperidin-1-yl)-N-(5-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | Galectin-1 Inhibitor | Nucleophilic Substitution | rsc.org |

| N1-(2-((6,7-dimethoxy-4-((1-methylpiperidin-4-yl) amino) quinazolin-2-yl) amino) ethyl)-N8-hydroxyoctanediamide | HDAC and G9a Dual Inhibitor | Amide Coupling, Hydroxylamine treatment | oncotarget.com |

| N,1-Dibenzyl-N-methylpiperidin-4-amine | Antifungal Agent Intermediate | Reductive Amination | mdpi.com |

Heterobifunctional Linkers:

Heterobifunctional molecules, particularly PROTACs, are designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein. google.comchemrxiv.org These molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. google.comchemrxiv.org The piperidine scaffold, including derivatives of this compound, can be incorporated into the linker or the POI-binding moiety.

The synthesis of these linkers often involves multi-step procedures. For example, heterobifunctional polyethylene (B3416737) glycol (PEG) derivatives are designed as linkers for Antibody-Drug Conjugates (ADCs). jenkemusa.com These multi-arm PEGs can connect the antibody to multiple drug molecules, increasing the drug load and potentially improving the therapeutic index. jenkemusa.com While not exclusively using this compound, the amine functionality is a common attachment point for such PEG linkers via reactions with NHS esters or other amine-reactive groups. jenkemusa.comthermofisher.com

Research into PROTACs has led to the synthesis of compounds like N-(2-(1-methylpiperidin-4-yl)ethyl)-2-oxoindoline-6-carboxamide, demonstrating the integration of the methylpiperidine unit into these complex therapeutic agents. google.com The development of high-throughput platforms enables the rapid synthesis and evaluation of large libraries of PROTACs, accelerating the discovery of new degraders. chemrxiv.org

Development of Chemical Probes for Biological and Catalytic Investigations

Chemical probes are essential small molecules used to study and manipulate biological systems. nih.gov They allow for the investigation of a specific target's function within a complex cellular environment. nih.govresearchgate.net Derivatives of this compound are valuable components in the construction of such probes due to the versatile nature of the piperidine ring and the reactive primary amine.

Probes for Biological Investigations:

The hybrid molecules discussed previously often serve as chemical probes to investigate biological pathways. For example, the thiazole-coumarin-piperazine hybrids were used to probe the binding site of Gal-1, with fluorescence spectroscopy used to determine binding constants. rsc.org Similarly, the dual HDAC/G9a inhibitors containing the 1-methylpiperidin-4-amine moiety are tools to study the roles of these enzymes in cancer biology. oncotarget.com

The development of these probes requires meticulous design to ensure high affinity and selectivity for their intended target. nih.gov Often, a series of analogues is synthesized to establish structure-activity relationships (SAR) and to create inactive control compounds, which are crucial for validating the probe's mechanism of action. nih.govnih.gov

The table below lists examples of piperidine-containing compounds used as probes in biological studies.

| Probe Type / Target | Application | Key Structural Feature | Reference |

| Thiazole-linked coumarin-piperazine hybrid | Galectin-1 Inhibition Assay | 4-Methylpiperidine | rsc.org |

| Quinazoline-based hydroxamic acid | HDAC and G9a Inhibition | 1-Methylpiperidine-4-amine | oncotarget.com |

| Piperidine derivatives | MenA Inhibition (Mycobacterium tuberculosis) | 4-Hydroxymethylpiperidine | nih.gov |

Probes for Catalytic Investigations: